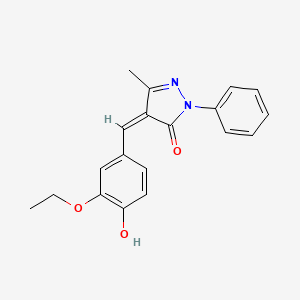

![molecular formula C9H12N4S B5506026 3-(乙硫基)-5,7-二甲基[1,2,4]三唑并[4,3-a]嘧啶](/img/structure/B5506026.png)

3-(乙硫基)-5,7-二甲基[1,2,4]三唑并[4,3-a]嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of triazolopyrimidine derivatives involves various strategies, including the condensation of isothiosemicarbazones with ethoxymethylenemalononitrile, leading to the formation of 2,3-dihydro[1,2,4] triazolo[1,5-c]pyrimidines, which can be further oxidized to yield triazolopyrimidines (Yamazaki, 1981). Another approach involves the reactions of hydrazonoyl halides with ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-methylthio-3,4-dihydropyrimidine-5-carboxylate, leading to the synthesis of 1,2,4-Triazolo[4,3-a]pyrimidines (Abdelhamid et al., 2004).

Molecular Structure Analysis

The molecular structure of triazolopyrimidines, including 3-(ethylthio)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine, is characterized by X-ray diffraction, NMR, and other spectroscopic methods. These studies reveal the geometric parameters and provide insights into the electronic structure of the molecules (Lahmidi et al., 2019).

Chemical Reactions and Properties

Triazolopyrimidines undergo various chemical reactions, including oxidation, cyclization, and condensation with different reagents, leading to the formation of a wide range of derivatives with diverse properties. For instance, organoiodine(III)-mediated synthesis has been used to create antibacterial agents (Kumar et al., 2009).

Physical Properties Analysis

The physical properties of triazolopyrimidines are studied through a combination of experimental techniques, including spectroscopy and crystallography. These properties are crucial for understanding the behavior of these compounds in different environments and for their application in various fields.

Chemical Properties Analysis

The chemical properties of triazolopyrimidines, such as reactivity, stability, and interaction with other molecules, are central to their utility in chemical synthesis and potential therapeutic applications. Their ability to undergo a variety of chemical reactions makes them versatile intermediates in the synthesis of complex molecules.

科学研究应用

环化和合成方法

对3-(乙硫基)-5,7-二甲基[1,2,4]三唑并[4,3-a]嘧啶的研究集中在合成方法上,以创建各种杂环化合物。山崎对异硫氰酸半腙环化的研究导致了[1,2,4]三唑并[1,5-c]嘧啶环系的合成,突出了生成三唑并嘧啶的方法,展示了相关化合物的化学多功能性 (Yamazaki, 1981)。类似地,Abdelhamid等人描述了通过肼酰卤化物的反应合成三唑并[4,3-a]嘧啶和相关化合物,展示了开发具有潜在生物应用的不同杂环结构的潜力 (Abdelhamid, Abdel-Wahab, & Al-Atoom, 2004)。

生物活性及应用

对3-(乙硫基)-5,7-二甲基[1,2,4]三唑并[4,3-a]嘧啶衍生物的生物活性的研究表明了潜在的药物和农用化学应用。董等人设计了含有该部分的新型邻氨基苯甲酰二胺,通过红外、核磁共振和质谱分析鉴定,指向具有特定功能性质的新化合物的设计 (Dong, Liu, Xu, & Li, 2008)。此外,Novinson等人研究了2-(烷基硫基)-1,2,4-三唑并[1,5-a]嘧啶作为腺苷环化3',5'-单磷酸磷酸二酯酶抑制剂,显示出作为心血管药物的希望 (Novinson, Springer, O'Brien, Scholten, Miller, & Robins, 1982)。

抗菌和抗真菌活性

一些研究重点研究了3-(乙硫基)-5,7-二甲基[1,2,4]三唑并[4,3-a]嘧啶衍生物的抗菌和抗真菌活性。Mabkhot等人合成了含有噻吩部分的新衍生物,显示出对特定真菌物种的有效活性,表明了开发新的抗菌剂的潜力 (Mabkhot, Alatibi, El-Sayed, Kheder, & Al-showiman, 2016)。此外,Kumar等人合成的3-芳基/杂芳基衍生物显示出抗菌效力,表明在治疗细菌感染中的应用 (Kumar, Nair, Dhiman, Sharma, & Prakash, 2009)。

作用机制

The mechanism of action of triazolo-pyrimidines is often associated with their neuroprotective and anti-inflammatory properties. They exhibit promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . They also show significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

未来方向

The future directions in the research of triazolo-pyrimidines involve the development of new synthetic methods and the exploration of their pharmacological activities. There is a continuous need for the development of new classes of antibacterial agents to fight multidrug-resistant pathogens . The synthesis of novel triazolo-pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity is a promising area of research .

属性

IUPAC Name |

3-ethylsulfanyl-5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4S/c1-4-14-9-12-11-8-10-6(2)5-7(3)13(8)9/h5H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXHALVBJWNUMJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C2N1C(=CC(=N2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-{[(1S*,3R*)-3-hydroxy-1-methoxy-1-methyl-7-azaspiro[3.5]non-7-yl]carbonyl}phenyl)ethanone](/img/structure/B5505949.png)

![6-[4-(3-methylbutanoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5505957.png)

![3-{[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenol](/img/structure/B5505961.png)

![N'-[4-(dipropylamino)benzylidene]-2-hydroxybenzohydrazide](/img/structure/B5505965.png)

![N-(5-chloro-2-pyridinyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5505967.png)

![N-ethyl-4-methyl-6-[4-(3-methylbutanoyl)-1-piperazinyl]-2-pyrimidinamine](/img/structure/B5505975.png)

![6-(pyrrolidin-1-ylmethyl)-4-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-1,4-oxazepan-6-ol](/img/structure/B5505994.png)

![5-methyl-1-phenyl-4-[(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-2-piperazinone](/img/structure/B5506012.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-4,6-dimethoxy-1,3,5-triazin-2-amine](/img/structure/B5506021.png)

![5-(2-chlorophenyl)-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-2-furamide](/img/structure/B5506023.png)

![N-(2-methylphenyl)-3-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5506040.png)

![N-[2-(dimethylamino)ethyl]-5-[(2-methoxyphenoxy)methyl]-2-furamide](/img/structure/B5506050.png)